molecular formula C15H14ClN3O4S B3741175 N-{[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}acetamide

N-{[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}acetamide

Cat. No. B3741175
M. Wt: 367.8 g/mol
InChI Key: RWPIAFAGHGNMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}acetamide, commonly known as NSC-631570, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and diuretic properties.

Mechanism of Action

NSC-631570 exerts its pharmacological effects by inhibiting the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. By inhibiting this enzyme, NSC-631570 can reduce the production of acid in the body, which can have a variety of therapeutic effects.
Biochemical and Physiological Effects:
NSC-631570 has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NSC-631570 in laboratory experiments is its high potency and specificity for carbonic anhydrase inhibition. This makes it a valuable tool for studying the role of carbonic anhydrase in various biological processes. However, one of the limitations of using NSC-631570 in laboratory experiments is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research on NSC-631570. One area of interest is its potential use in the treatment of cancer, particularly in combination with other chemotherapy drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its neuroprotective properties. Additionally, further research is needed to fully understand the mechanisms underlying the pharmacological effects of NSC-631570 and to identify potential side effects and toxicity concerns.

Scientific Research Applications

NSC-631570 has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties.

properties

IUPAC Name

N-[4-[(4-chlorophenyl)carbamoylamino]phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S/c1-10(20)19-24(22,23)14-8-6-13(7-9-14)18-15(21)17-12-4-2-11(16)3-5-12/h2-9H,1H3,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPIAFAGHGNMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)sulfonyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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